N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-5-methylthiophene-2-sulfonamide
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Overview
Description
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-5-methylthiophene-2-sulfonamide is a complex organic compound featuring a sulfonamide group attached to a thiophene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-5-methylthiophene-2-sulfonamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiophene derivative with sulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Dimethylaminoethyl Group: The final step involves the alkylation of the thiophene ring with a dimethylaminoethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene rings can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfox
Biological Activity
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-5-methylthiophene-2-sulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on antimicrobial and anticancer activities, as well as its mechanism of action.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a thiophene ring, a sulfonamide group, and a dimethylamino moiety, which contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives, including the compound . The following table summarizes the antimicrobial activity against various pathogens:
Pathogen | Activity | Reference |
---|---|---|
Methicillin-resistant Staphylococcus aureus (MRSA) | Moderate | |
Vancomycin-resistant Enterococcus faecium | Significant | |
Drug-resistant Candida strains | Broad-spectrum |
The compound demonstrated moderate activity against MRSA and significant effectiveness against vancomycin-resistant strains, suggesting its potential as a lead for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have evaluated the anticancer properties of this compound using various cancer cell lines. Notably, it has shown promising results against:
- A549 (lung cancer cell line) : Exhibited cytotoxicity with an IC50 value indicating effective growth inhibition.
- Caco-2 (colorectal cancer cell line) : Similar cytotoxic effects were observed.
The structure-activity relationship (SAR) analysis indicates that modifications to the thiophene and sulfonamide groups can enhance cytotoxicity against these cancer cell lines .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Folate Synthesis : As a sulfonamide derivative, it may inhibit bacterial dihydropteroate synthase, disrupting folate synthesis essential for bacterial growth.
- Induction of Apoptosis in Cancer Cells : Evidence suggests that the compound may trigger apoptotic pathways in cancer cells, leading to reduced viability and proliferation.
Case Studies
A recent study investigated the efficacy of various thiophene derivatives, including our compound, against multidrug-resistant pathogens. The results indicated that modifications to the thiophene structure significantly influenced antimicrobial potency, with some derivatives showing enhanced activity compared to traditional antibiotics .
Another study focused on the anticancer properties of related compounds in the same class, demonstrating that structural variations could lead to improved selectivity and potency against specific cancer types .
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-5-methylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S3/c1-10-4-5-13(19-10)20(16,17)14-8-12(15(2)3)11-6-7-18-9-11/h4-7,9,12,14H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APJNIJNACMZVCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC(C2=CSC=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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